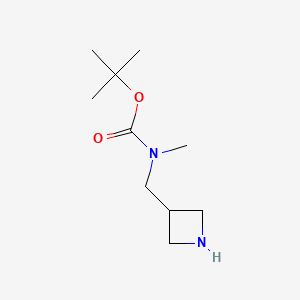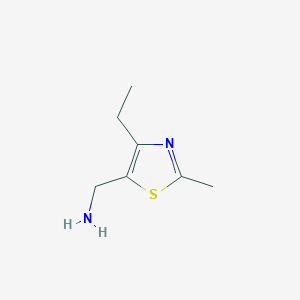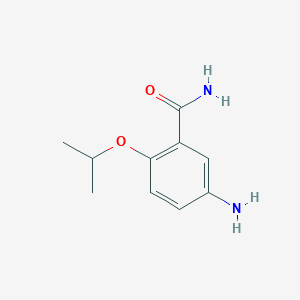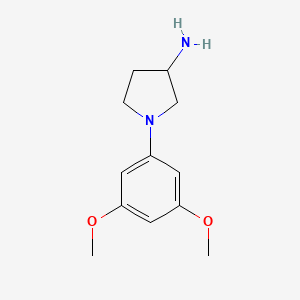
1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 .
Molecular Structure Analysis
The InChI code for 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is 1S/C12H18N2O2/c1-15-11-5-10(6-12(7-11)16-2)14-4-3-9(13)8-14/h5-7,9H,3-4,8,13H2,1-2H3 .Physical And Chemical Properties Analysis
1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- The crystal structure of a related compound, 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, was determined, highlighting its analgesic activity potential and deviation from planar configuration, which could infer similar structural interests for 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (Ç. Tarimci et al., 2003).
Synthesis of Key Intermediates
- N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic, showcases the role of pyrrolidine derivatives in synthesizing compounds of veterinary importance, suggesting potential pathways for utilizing 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (T. Fleck et al., 2003).
Diastereoselectivity in Cyclization Reactions
- The diastereoselective cyclization of alkene radical cations, generating pyrrolidines with moderate to high diastereoselectivity, reveals the chemical behavior of pyrrolidine derivatives under specific conditions, which could be relevant for designing reactions involving 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (D. Crich & K. Ranganathan, 2002).
Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
- The synthesis of new tricyclic compounds catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), starting from pyrrole-3-carbonitrile, suggests potential catalytic roles for pyrrolidine derivatives in synthesizing complex organic compounds, which may extend to 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (M. Khashi et al., 2015).
Enantioselective Michael Addition Catalyzed by Chiral Amines
- Chiral amines, including derivatives of pyrrolidine, catalyzed the enantioselective Michael addition of aldehydes to vinyl ketones, highlighting the use of pyrrolidine derivatives in organocatalytic reactions to produce optically active compounds, potentially applicable to 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (P. Melchiorre & K. A. Jørgensen, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-5-10(6-12(7-11)16-2)14-4-3-9(13)8-14/h5-7,9H,3-4,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWHADOYILCZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



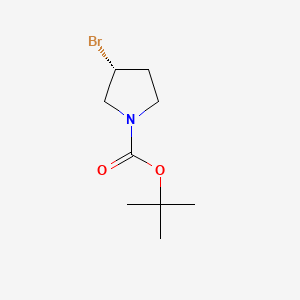
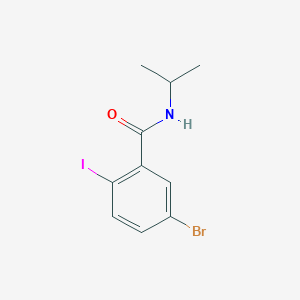

![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)
![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)
![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)
![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1517409.png)
